molecular formula C16H17N3O2 B1667782 Brevianamide F CAS No. 38136-70-8

Brevianamide F

Cat. No. B1667782
CAS RN: 38136-70-8
M. Wt: 283.32 g/mol
InChI Key: RYFZBPVMVYTEKZ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring cyclic dipeptide diketopiperazine (DKP) with antibacterial activity . It has shown activity against M. luteus and against methicillin-sensitive and resistant S. aureus .


Synthesis Analysis

The total synthesis of all known bicyclo [2.2.2]diazaoctane brevianamide alkaloids has been achieved through a unified biomimetic synthetic strategy . This strategy was developed based on insights into issues of reactivity and selectivity in the biosynthesis of these structures .


Molecular Structure Analysis

Brevianamide F has a unique molecular structure. It shares a common ®-configured spiro-indoxyl stereogenic centre and possesses ‘enantiomeric’ anti-configured bicyclo [2.2.2]diazaoctane cores .


Chemical Reactions Analysis

The chemical feasibility of a proposed network of biosynthetic pathways towards the brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids has been studied . These studies have aided the development of a unified biomimetic synthetic strategy .


Physical And Chemical Properties Analysis

Brevianamide F has the empirical formula C16H17N3O2 and a molecular weight of 283.33 . It is a white to beige powder that is soluble in DMSO .

Scientific Research Applications

Application in Chemical Synthesis

  • Scientific Field : Chemistry
  • Summary of Application : Brevianamide F is used in the total synthesis of all known bicyclo [2.2.2]diazaoctane brevianamides . This process is facilitated by insights into issues of reactivity and selectivity in the biosynthesis of these structures .
  • Methods of Application : The development of a unified biomimetic synthetic strategy has resulted in the total synthesis of all known bicyclo [2.2.2]diazaoctane brevianamides .
  • Results or Outcomes : The successful synthesis of all known bicyclo [2.2.2]diazaoctane brevianamides and the anticipation of an as-yet-undiscovered congener .

Application in Antifungal Activity

  • Scientific Field : Microbiology
  • Summary of Application : Brevianamide F has been shown to have antifungal activity against T. rubrum, C. neoformans, and C. albicans .
  • Methods of Application : Brevianamide F is isolated from Bacillus cereus associated with the entomopathogenic nematode Rhabditis (Oscheius) sp .
  • Results or Outcomes : The antifungal activity of Brevianamide F was found to be better than amphotericin B .

Application in Enzyme Studies

  • Scientific Field : Biochemistry
  • Summary of Application : Brevianamide F is used in the study of enzyme specificity, particularly in the investigation of the substrate specificity of a reverse prenyltransferase NotF from Aspergillus sp. MF297-2 .
  • Methods of Application : The catalytic activities of two prenyltransferases, NotF and BrePT, were investigated in vitro toward 14 cyclodipeptides .
  • Results or Outcomes : The product identification of the in vitro assays by MS proved that NotF and BrePT share similar catalytic ability and substrate promiscity .

Application in Biosynthetic Studies

  • Scientific Field : Biochemistry
  • Summary of Application : Brevianamide F is used in biosynthetic studies, particularly in the investigation of the biosynthetic pathways towards the brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids .
  • Methods of Application : The chemical feasibility of a proposed network of biosynthetic pathways towards the brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids was studied .
  • Results or Outcomes : The insights into issues of reactivity and selectivity in the biosynthesis of these structures have aided the development of a unified biomimetic synthetic strategy .

Application in Antifeedant Studies

  • Scientific Field : Entomology
  • Summary of Application : Brevianamide F is used in studies into its antifeedant properties .
  • Methods of Application : The synthetic access to practical quantities of brevianamide A is facilitating ongoing studies into its antifeedant properties .
  • Results or Outcomes : The access to the other brevianamide alkaloids, and synthetic analogues, will similarly enable investigations into their biological profiles .

Application in Biosynthetic Pathway Studies

  • Scientific Field : Biochemistry
  • Summary of Application : Brevianamide F is used in the study of the biosynthetic pathway of brevianamides and notoamides .
  • Methods of Application : NotF from Aspergillus sp. MF297-2 and BrePT from Aspergillus versicolor catalyze a reverse C2-prenylation of brevianamide F in the biosynthetic pathway of brevianamides and notoamides .
  • Results or Outcomes : NotF and BrePT share similar catalytic ability and substrate promiscuity .

Safety And Hazards

Brevianamide F is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The brevianamide family of bicyclo [2.2.2]diazaoctane alkaloids, including Brevianamide F, has been the focus of attention from the scientific community for several decades . Their broad range of biological activities, diverse biosynthetic origins, and topologically complex structures make them enticing targets for chemical synthesis . Future research directions include further investigations into their biosynthesis and the development of more efficient synthetic strategies .

properties

IUPAC Name

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZBPVMVYTEKZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959075
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevianamide F

CAS RN

38136-70-8
Record name Brevianamide F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38136-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevianamide F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREVIANAMIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevianamide F
Reactant of Route 2
Brevianamide F
Reactant of Route 3
Brevianamide F
Reactant of Route 4
Brevianamide F
Reactant of Route 5
Brevianamide F
Reactant of Route 6
Brevianamide F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.